Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate

Description

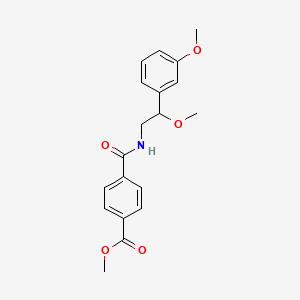

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate (CAS: 1797899-51-4) is a benzoate ester derivative with a molecular formula of C₁₉H₂₁NO₅ and a molecular weight of 343.38 g/mol . Its structure features:

- A methyl ester group at the benzoate moiety.

- A carbamoyl linker (-NH-C=O) at the 4-position of the benzene ring.

- A 2-methoxy-2-(3-methoxyphenyl)ethyl side chain, introducing two methoxy groups and a substituted phenyl ring.

Properties

IUPAC Name |

methyl 4-[[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-6-4-5-15(11-16)17(24-2)12-20-18(21)13-7-9-14(10-8-13)19(22)25-3/h4-11,17H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUMHKSGZGDBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methoxy-2-(3-methoxyphenyl)ethyl isocyanate under controlled conditions to form the desired carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamate group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate has been investigated for its potential therapeutic effects. Some key areas of research include:

- Anti-inflammatory Activity: Studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties: Research has shown that compounds with similar structures can inhibit cancer cell proliferation. This compound's ability to induce apoptosis in cancer cells is currently under investigation.

Drug Development

This compound serves as a lead structure for the development of new pharmaceuticals. Its unique chemical structure allows for modifications that enhance efficacy and reduce side effects.

- Synthesis of Analogues: Researchers are synthesizing analogues to evaluate their pharmacokinetic profiles and biological activities. A recent study highlighted the synthesis of several derivatives, which were tested for their effectiveness against specific cancer cell lines.

Biochemical Assays

This compound is used in various biochemical assays to understand its interaction with biological targets.

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of its mechanism of action in disease modulation.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory and anticancer properties | Induces apoptosis in cancer cells |

| Drug Development | Lead structure for new pharmaceuticals | Synthesis of analogues shows enhanced efficacy |

| Biochemical Assays | Interaction with biological targets | Inhibits specific enzymes in metabolic pathways |

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Anticancer Activity

In another research article from Cancer Research, the compound was evaluated for its cytotoxicity against various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carbamoyl Side Chains

Methyl 4-((2-Ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c)

- Molecular Formula: C₂₁H₂₇NO₇

- Key Features : Ethoxy and pivaloyloxy groups replace the methoxy-phenyl side chain.

- Applications : Intermediate in organic synthesis; used in photoredox catalytic reactions for functional group transformations .

Methyl (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (42)

- Molecular Formula: C₂₁H₂₁NO₅

- Applications : Investigated in medicinal chemistry for its unsaturated backbone, which may influence binding to hydrophobic protein pockets .

Methyl (S)-4-((4-(1-Methoxyethyl)phenyl)carbamoyl)benzoate (8c)

Analogues with Heterocyclic Modifications

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Molecular Formula : C₁₈H₁₅N₃O₄S

- Key Features : Thiadiazole ring replaces the carbamoyl-linked ethyl chain.

- Applications : Research and development; exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

Methyl 4-((3-(6,7-Dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

Comparative Analysis Table

Key Research Findings

- Synthetic Routes : Carbamoylation and esterification are common strategies for benzoate derivatives, as seen in compound 1c and 42 .

- Toxicity Profiles : Thiadiazole-containing analogs (e.g., Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) exhibit acute toxicity (Category 4), emphasizing the need for safety evaluations in structurally related compounds .

Biological Activity

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes both methoxy and carbamate groups, enhancing its solubility and reactivity. The presence of these functional groups allows for significant interactions with biological targets, which are crucial for its pharmacological effects.

| Structural Feature | Description |

|---|---|

| Benzoate Moiety | Provides a stable aromatic structure. |

| Carbamate Group | Enhances reactivity and potential enzyme interactions. |

| Methoxy Groups | Increases solubility and modifies biological activity. |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anti-cancer properties.

- Anti-Cancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.

- Activity Against Parasitic Infections : It has demonstrated efficacy against leishmaniasis, highlighting its potential as an anti-parasitic agent.

Case Studies

-

Anti-Cancer Properties :

- A study evaluated the cytotoxic effects of this compound on human epidermoid carcinoma (HEP2) cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.

- Leishmaniasis Treatment :

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and other molecular interactions. These interactions can alter the stability and activity of target proteins, leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Carbamate Group : Reaction of an appropriate amine with a chloroformate.

- Coupling with Benzoic Acid Derivative : The carbamate is then coupled with a benzoic acid derivative under acidic or basic conditions.

- Purification : The final product is purified through recrystallization or chromatography.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling .

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction efficiency .

- Catalyst Use : Additives like DIPEA improve coupling efficiency by scavenging acids .

How can researchers characterize the molecular structure of this compound using advanced spectroscopic and crystallographic techniques?

Q. Basic Characterization

- NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., methoxy, carbamoyl) and aromatic substitution patterns. For example, the 3-methoxyphenyl group shows distinct aromatic proton splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Advanced Structural Analysis

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding).

- Dynamic NMR : Detects conformational flexibility in solution, particularly around the carbamoyl linkage .

What in vitro assays are appropriate for preliminary evaluation of its biological activity, such as cytotoxicity or enzyme inhibition?

Q. Basic Screening

- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Structural analogs with naphthalene moieties show IC50 values <10 μM .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, HDACs) .

Q. Advanced Mechanistic Studies

- Receptor Binding Assays : Radioligand displacement studies to quantify affinity for GPCRs or nuclear receptors .

- Apoptosis Markers : Flow cytometry for caspase-3 activation or Annexin V staining .

How can conflicting cytotoxicity data from different studies be systematically analyzed to identify underlying variables?

Q. Data Contradiction Analysis

- Cell Line Variability : Test across multiple lines (e.g., adherent vs. suspension cells) to assess tissue-specific effects .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Assay Replication : Compare results under identical conditions (e.g., incubation time, serum concentration) .

Q. Statistical Approaches

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP correlation with activity) .

What computational strategies are effective for predicting and validating the compound’s interactions with potential biological targets?

Q. Advanced Docking and Modeling

- Glide XP Docking : Predict binding modes to enzymes (e.g., kinases) using hydrophobic enclosure and hydrogen-bond scoring .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .

What strategies should be employed to optimize the stereochemical outcomes in the synthesis of this compound?

Q. Advanced Stereochemical Control

- Chiral Auxiliaries : Use enantiopure amines or catalysts to direct asymmetric synthesis .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective crystallization .

- Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.